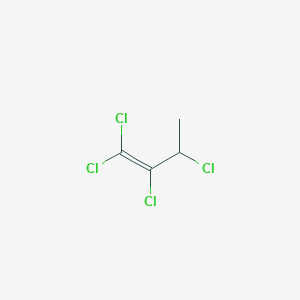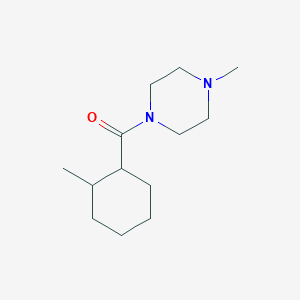
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene typically involves the bromination of 2-methyl-2,3-dihydro-1-benzothiophene. One common method is the reaction of 2-methyl-2,3-dihydro-1-benzothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Products include 2-methyl-2,3-dihydro-1-benzothiophene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 2-methyl-2,3-dihydro-1-benzothiophene without the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methyl-1-benzothiophene
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-methylbenzonitrile
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dihydro structure also differentiates it from fully aromatic benzothiophenes, affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
65361-47-9 |
|---|---|
Molekularformel |
C9H9BrS |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
5-bromo-2-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H9BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
MKPISKVWAKWYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(S1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B14494236.png)




![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)




